molecular formula C19H17NO3 B5515358 3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5515358
M. Wt: 307.3 g/mol
InChI Key: ASVSBHMGHOYCLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, Zhang Dan-shen (2009) described the synthesis of a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, through condensation and reaction with acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).

Molecular Structure Analysis

Studies on similar compounds have provided insights into their molecular structures. Kumarasinghe et al. (2009) examined the molecular structure of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, highlighting the importance of spectroscopic techniques and X-ray analysis in determining the structure (Kumarasinghe, Hruby & Nichol, 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds have been explored. For instance, Harutyunyan et al. (2015) discussed the reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with various amines, leading to different derivatives (Harutyunyan et al., 2015).

Physical Properties Analysis

The physical properties of related compounds were also studied. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, examining their solubility, binding affinity, and other physical characteristics (Procopiou et al., 2018).

Chemical Properties Analysis

Research on the chemical properties includes studies on the reactivity and stability of similar compounds. Dobbin et al. (1993) investigated hydrogen bonding in related compounds, providing insights into their chemical behavior (Dobbin, Hider, Rizvi, Maki & Helm, 1993).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-310331 involves multiple steps, starting with the preparation of the pyrrole ring. The reaction typically involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting intermediate is then subjected to further reactions to introduce the hydroxyphenyl and phenyl groups. The final step involves the addition of a propanoic acid group to complete the synthesis .

Industrial Production Methods

Industrial production of WAY-310331 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a solution of dimethyl sulfoxide (DMSO) and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

WAY-310331 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-310331 include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

WAY-310331 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-310331 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-310331 include:

Uniqueness

WAY-310331 is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in scientific research and industrial applications .

properties

IUPAC Name

3-[1-(4-hydroxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-10-6-15(7-11-17)20-16(9-13-19(22)23)8-12-18(20)14-4-2-1-3-5-14/h1-8,10-12,21H,9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVSBHMGHOYCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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